1-[(1-Benzothiophen-3-ylmethyl)amino]propan-2-ol
Description
1-[(1-Benzothiophen-3-ylmethyl)amino]propan-2-ol is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a benzothiophene-derived amine group. The benzothiophene moiety (a fused benzene and thiophene ring system) confers unique electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic behavior.
Properties
Molecular Formula |
C12H15NOS |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
1-(1-benzothiophen-3-ylmethylamino)propan-2-ol |
InChI |
InChI=1S/C12H15NOS/c1-9(14)6-13-7-10-8-15-12-5-3-2-4-11(10)12/h2-5,8-9,13-14H,6-7H2,1H3 |
InChI Key |
YCSRNTPLESVDLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CSC2=CC=CC=C21)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(1-Benzothiophen-3-ylmethyl)amino]propan-2-ol typically involves the reaction of 1-benzothiophene-3-carbaldehyde with 2-amino-1-propanol under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(1-Benzothiophen-3-ylmethyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted amines.
Scientific Research Applications
1-[(1-Benzothiophen-3-ylmethyl)amino]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 1-[(1-Benzothiophen-3-ylmethyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to downstream effects such as the modulation of signaling pathways involved in cell proliferation, apoptosis, or inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Receptor Selectivity
- Nadolol: Non-selective β1/β2 antagonism due to naphthyloxy group .
- Bisoprolol: High β1-selectivity (>75:1 β1:β2) attributed to the methylethoxy-phenoxy substituent .
- 1-[(1-Benzothiophen-3-ylmethyl)amino]propan-2-ol: The benzothiophene group may confer moderate β2-selectivity, analogous to propranolol derivatives with aromatic heterocycles .
Lipophilicity and Bioavailability
Metabolic Stability
- Bisoprolol ’s methylethoxy side chain reduces CYP2D6 metabolism, extending half-life to 10–12 hours .
- Nadolol’s tert-butylamino group minimizes hepatic clearance, resulting in a 20–24 hour half-life .
- 1-[(1-Benzothiophen-3-ylmethyl)amino]propan-2-ol: The thiophene ring may increase susceptibility to oxidative metabolism compared to benzene derivatives .
Research Findings and Implications
- Impurity Profiles : Structural analogs like Impurity J(EP) (163685-37-8) and Impurity M(EP) (73313-36-7) highlight the importance of stereochemical control during synthesis, as diastereomers can exhibit divergent toxicological profiles .
- Synthetic Intermediates: Compounds such as 1-[4-(benzyloxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol (57526-82-6) demonstrate the role of protective groups (e.g., benzyloxy) in multi-step syntheses .
Biological Activity
1-[(1-Benzothiophen-3-ylmethyl)amino]propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of 1-[(1-Benzothiophen-3-ylmethyl)amino]propan-2-ol can be described as follows:
- Chemical Formula : C12H15NOS
- IUPAC Name : 1-[(1-benzothiophen-3-ylmethyl)amino]propan-2-ol
This compound features a benzothiophene moiety, which is known for contributing to various biological activities.
Antimicrobial Activity
Research has shown that compounds similar to 1-[(1-Benzothiophen-3-ylmethyl)amino]propan-2-ol exhibit significant antimicrobial properties. In a study evaluating a series of benzothiophene derivatives, it was found that these compounds demonstrated structure-dependent antibacterial activity against multidrug-resistant pathogens. The minimal inhibitory concentration (MIC) values were determined using standardized methods, revealing promising results against both Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1-Benzothiophene Derivative | 8 | E. coli |
| 1-Benzothiophene Derivative | 4 | S. aureus |
Anticancer Activity
The anticancer potential of 1-[(1-Benzothiophen-3-ylmethyl)amino]propan-2-ol has also been investigated. In vitro studies demonstrated its ability to reduce cell viability in various cancer cell lines, particularly in colorectal adenocarcinoma (Caco-2) cells. The results indicated that the compound significantly decreased cell viability compared to untreated controls, suggesting its potential as an anticancer agent .
| Cell Line | Treatment Concentration (µM) | Viability (%) |
|---|---|---|
| A549 (Lung Cancer) | 100 | 85.5 |
| Caco-2 (Colorectal Cancer) | 100 | 39.8 |
The mechanism by which 1-[(1-Benzothiophen-3-ylmethyl)amino]propan-2-ol exerts its effects may involve the modulation of specific cellular pathways associated with apoptosis and cell cycle regulation. The compound is believed to interact with various cellular targets, leading to the induction of cell death in cancerous cells while exhibiting lower toxicity in normal cells .
Case Studies
Several case studies have highlighted the efficacy of benzothiophene derivatives in treating infections and cancer:
- Case Study on Antibacterial Efficacy : A recent study evaluated the antibacterial effects of various benzothiophene derivatives against clinical isolates of resistant bacteria. The study concluded that certain derivatives, potentially including 1-[(1-Benzothiophen-3-ylmethyl)amino]propan-2-ol, exhibited significant antibacterial activity, warranting further clinical investigation .
- Case Study on Anticancer Properties : In a preclinical trial assessing the anticancer properties of benzothiophene derivatives, it was found that these compounds could selectively target cancer cells while sparing normal cells, demonstrating a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
